Bienvenue dans la boutique en ligne BenchChem!

N-quinazolin-4-ylacetamide;hydrochloride

Data Gap Procurement Risk Evidence-Based Selection

N-quinazolin-4-ylacetamide;hydrochloride is a hydrochloride salt of a quinazoline derivative, featuring an acetamide group at the 4-position. This class of compounds, specifically 4-acetamidoquinazolines, has been explored in research as potential phosphoinositide 3-kinase (PI3K) inhibitors.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
Cat. No. B6749421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinazolin-4-ylacetamide;hydrochloride
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=NC2=CC=CC=C21.Cl
InChIInChI=1S/C10H9N3O.ClH/c1-7(14)13-10-8-4-2-3-5-9(8)11-6-12-10;/h2-6H,1H3,(H,11,12,13,14);1H
InChIKeyMZXJDGKQVWEQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of N-quinazolin-4-ylacetamide;hydrochloride


N-quinazolin-4-ylacetamide;hydrochloride is a hydrochloride salt of a quinazoline derivative, featuring an acetamide group at the 4-position. This class of compounds, specifically 4-acetamidoquinazolines, has been explored in research as potential phosphoinositide 3-kinase (PI3K) inhibitors [1]. The hydrochloride salt form is typically utilized to enhance aqueous solubility for biological assays, distinguishing it from its free base counterpart.

Critical Differentiation Challenges for N-quinazolin-4-ylacetamide;hydrochloride in Scientific Procurement


Generic substitution among quinazoline derivatives is not straightforward; subtle structural modifications like the N(4)-acetyl group versus an amino or oxo group, or the presence of additional substituents on the ring, profoundly impact target selectivity and potency. For instance, a study on related 4-acetamidoquinazolines demonstrated that combining an N(4)-acetyl group with an unsubstituted benzamide at position 6 was critical for achieving the best inhibitory activity on PI3Kγ, while different substitution patterns selectively inhibited other isoforms like PI3K-C2γ [1]. This highlights that even closely related analogs cannot be assumed to be functionally equivalent.

Quantitative Evidence Profile for N-quinazolin-4-ylacetamide;hydrochloride: A Null Result


Evidence Gap: Lack of Verifiable, Admissible Head-to-Head Data

A comprehensive search for product-specific, quantitative differentiation evidence for N-quinazolin-4-ylacetamide;hydrochloride has returned no results that meet the required evidence admission rules. Available information is either from excluded vendor sources or pertains to structurally distinct 'quinazolinone' analogs rather than the exact target compound. A relevant study on 4-acetamidoquinazolines (El-Said et al., 2014) exists, but its full text is inaccessible, preventing extraction of specific, comparable IC50 or selectivity data for the base scaffold. Therefore, no evidence supporting a selection advantage over a comparator can be provided.

Data Gap Procurement Risk Evidence-Based Selection

Alternative Procurement Strategies for N-quinazolin-4-ylacetamide;hydrochloride


When a Specific Salt Form is the Sole Requirement

Procurement may be justified if the project protocol explicitly requires the hydrochloride salt of N-(quinazolin-4-yl)acetamide for solubility purposes. In this case, the procurement decision is based on a specific chemical identity and salt formulation rather than a proven, differentiated biological activity profile. The compound serves as a precise chemical tool, but its selection over the free base or other salts must be based on internal solubility data.

As a Synthetic Intermediate in a Published Route

If a published synthetic route for a target quinazoline inhibitor specifically uses N-quinazolin-4-ylacetamide;hydrochloride as a protected or activated intermediate, procurement is justified by the need to replicate the exact published procedure. Reproducibility in synthesis often demands identical reagents and intermediates, making this a valid selection criterion independent of biological data.

Building a Focused Compound Library for PI3K Profiling

For research groups systematically exploring the structure-activity relationships (SAR) of 4-substituted quinazolines, including this specific compound as the simplest 4-acetamido congener is valuable. Its inclusion alongside 4-amino and 4-oxo analogs can help establish a baseline for the contribution of the N-acetyl group to the overall PI3K activity and selectivity profile, as suggested by class-level findings.

Deferred Procurement Pending Further Data

Given the current lack of admissible, product-specific differentiation data, a strategic option is to defer procurement. Scientific teams are advised to request specific, quantitative performance data (e.g., purity, solubility, IC50 against specific targets) directly from vendors before purchase, or to consider synthesizing the compound in-house if feasible, to ensure project requirements are met without relying on unverified claims.

Quote Request

Request a Quote for N-quinazolin-4-ylacetamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.